molecular formula C27H36Cl2CsFN2 B1435965 PhenoFluor(c)Mix CAS No. 1648825-53-9

PhenoFluor(c)Mix

Cat. No. B1435965
M. Wt: 611.4 g/mol
InChI Key: AHNDOFVAHQKSBA-UHFFFAOYSA-L
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Description

PhenoFluor©Mix is a stable reagent used for the deoxyfluorination of phenols . It is a mixture of N,N’-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF in a 1:2 weight ratio . It is particularly useful for deoxyfluorination of phenols, including electron-deficient, electron-rich, and heterocyclic phenols .


Synthesis Analysis

PhenoFluor©Mix is synthesized on a decagram scale and formulated as a toluene solution . This formulation helps to overcome challenges associated with the moisture sensitivity of the reagent . The synthesis process involves nucleophilic fluorination of the chloroimidazolium salt with CsF .


Molecular Structure Analysis

The molecular structure of PhenoFluor©Mix is represented by the SMILES string [Cs]F.Cl[C+]1=NC)C=CC=C2C(C)C)C=CN1C3=C(C(C)C)C=CC=C3C(C)C.[Cl-] .


Chemical Reactions Analysis

PhenoFluor©Mix is used for the deoxyfluorination of phenols . It reacts with phenolic hydroxyl groups and aliphatic hydroxyl groups to give the corresponding fluorides .


Physical And Chemical Properties Analysis

PhenoFluor©Mix is a powder with a melting point of 228.65 °C .

Scientific Research Applications

Practical Chemoselective Deoxyfluorination

PhenoFluorMix, a combination of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, is used for deoxyfluorination of phenols and heterocycles. It overcomes hydrolysis challenges associated with PhenoFluor, is stable in air, and can be prepared on a decagram scale. This reagent is practical for a variety of phenols and heterocycles (Fujimoto & Ritter, 2015).

Concerted Nucleophilic Aromatic Substitution

PhenoFluorMix enables a concerted nucleophilic aromatic substitution reaction (CSNAr) through a single neutral four-membered transition state. This method is distinct from conventional SNAr chemistry and is more substrate-tolerant. It allows deoxyfluorination of both phenols and alcohols, and is particularly useful in synthesizing 18F-labeled molecules for PET imaging, due to its high functional group tolerance and reliable side-product profile (Neumann & Ritter, 2017).

PhenoFluor: New Formulations and Applications

A new toluene solution formulation of PhenoFluor has been developed, reducing moisture sensitivity and expanding its use for heteroaromatics. This advancement in formulation signifies an enhancement in the practical application and scope of PhenoFluorMix in scientific research (Fujimoto, Becker, & Ritter, 2014).

Deoxyfluorination of Alcohols

AlkylFluor, a novel salt analogue of PhenoFluor, has been introduced for the deoxyfluorination of alcohols. This method shows high yield and practicality for various alcohol substrates, representing an extension of the PhenoFluorMix application range (Goldberg, Shen, Li, & Ritter, 2016).

Future Directions

PhenoFluor©Mix is expected to have wide applications in the field of drug chemistry due to the importance of fluorination reactions . Its use is anticipated to expand due to its stability in air and resistance to moisture .

properties

IUPAC Name

cesium;2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride;fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClN2.ClH.Cs.FH/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28)26-23(19(5)6)13-10-14-24(26)20(7)8;;;/h9-20H,1-8H3;1H;;1H/q+1;;+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNDOFVAHQKSBA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2Cl)C3=C(C=CC=C3C(C)C)C(C)C.[F-].[Cl-].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36Cl2CsFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PhenoFluor(c)Mix

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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